molecular formula C9H12N2O B3346167 1-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one CAS No. 115309-88-1

1-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one

Cat. No.: B3346167
CAS No.: 115309-88-1
M. Wt: 164.2 g/mol
InChI Key: LYACBVBQXCVCOK-UHFFFAOYSA-N
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Description

1-Methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one (CAS 115309-88-1) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C9H12N2O and a molecular weight of 164.20, this fused bicyclic structure incorporates a pyrazole ring, a privileged scaffold in medicinal chemistry . Pyrazole and its derivatives are recognized as privileged N-heterocycles with immense therapeutic potential and are found in numerous biologically active molecules and several FDA-approved drugs . This specific molecular architecture, featuring a seven-membered aliphatic ring fused to the pyrazole core, makes it a valuable intermediate for pharmaceutical research. It is particularly useful for the synthesis of novel compounds via multicomponent reactions (MCRs), which are powerful tools in drug discovery for building complex molecules in a step-economical manner . Researchers employ this compound in projects aimed at developing new active substances with potential antibacterial, anticancer, and antifungal properties, among other biological activities . This product is strictly for professional laboratory use. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any consumer-related applications.

Properties

IUPAC Name

1-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-11-8-4-2-3-5-9(12)7(8)6-10-11/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYACBVBQXCVCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cycloheptanone with hydrazine derivatives, followed by methylation. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various hydrogenated forms of the original compound .

Scientific Research Applications

Basic Properties

  • Molecular Formula : C₉H₁₂N₂O
  • Molecular Weight : 164.21 g/mol
  • CAS Number : 115309-88-1

Chemistry

This compound serves as a fundamental building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Research has focused on the biological activities of 1-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one, particularly its antimicrobial and antifungal properties. Studies have indicated that it may interact with biological targets such as enzymes and receptors, modulating their activity through mechanisms involving hydrogen bonding and hydrophobic interactions.

Medicine

In medicinal chemistry, this compound is explored for potential drug development applications. Its ability to interact with various biological systems positions it as a candidate for therapeutic agents targeting diseases influenced by microbial infections or other pathological conditions.

Materials Science

The compound is also utilized in developing new materials with specific properties, including polymers and coatings. Its unique chemical structure imparts distinct characteristics that can be harnessed for innovative material solutions.

Uniqueness

The unique substitution pattern of this compound differentiates it from similar compounds. This structural distinction contributes to its specific reactivity and potential biological activities.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition of growth at certain concentrations, suggesting potential as a lead compound in antibiotic development.

Case Study 2: Drug Development

Research focused on the interaction of this compound with specific receptors involved in disease pathways showed promising results in modulating receptor activity. This finding supports further exploration into its application as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

TRPM2 Inhibitors: Substituent Effects on Potency

The ethyl ester derivative JNJ-28583113 (Table 1), which shares the tetrahydrocyclohepta[c]pyrazol-4(1H)-one core but includes a trifluoromethylphenyl substituent, is a potent TRPM2 inhibitor (IC50 = 0.013 μM). This highlights the importance of lipophilic substituents in enhancing target affinity. In contrast, simpler analogs like H1 and D9 (pyrazole and quinazolinone derivatives) exhibit lower potency (IC50 = 3.7–5.1 μM), emphasizing the role of the cycloheptane ring and electron-withdrawing groups in activity .

Table 1: Pharmacological Comparison of TRPM2 Inhibitors

Compound Core Structure Substituents IC50 (μM) Key Reference
JNJ-28583113 Tetrahydrocyclohepta[c]pyrazol-4-one Ethyl ester, trifluoromethylphenyl 0.013
H1 Pyrazole-quinazolinone Phenyl at 3′-position 3.7–5.1
D9 Pyrazole-quinazolinone Naphthyl, C8-Br 3.7

Heteroatom Variations: Pyrrole vs. Pyrazole Analogs

Replacing the pyrazole ring with a pyrrole yields 5,6,7,8-tetrahydrocyclohepta[c]pyrrol-4(2H)-one, a structural analog with distinct electronic properties.

Tautomerism in Pyrazol-One Derivatives

Chromenopyrazolones show IR carbonyl stretching at 1,711–1,742 cm⁻¹ and ¹³C-NMR signals at δ 155–162 ppm, suggesting that the tetrahydrocyclohepta[c]pyrazol-4-one core may exhibit similar spectroscopic behavior. However, steric effects from the cycloheptane ring could suppress tautomerism compared to planar chromenopyrazolones .

Table 2: Spectroscopic Comparison of Pyrazol-One Derivatives

Compound IR (C=O stretch, cm⁻¹) ¹³C-NMR (C=O, ppm) Tautomerism Observed? Reference
Chromenopyrazolones (5a–c) 1,711–1,742 155–162 Yes
Target Compound Not reported Not reported Unconfirmed -

Structure-Activity Relationships (SAR) in BET Inhibitors

In BET inhibitors like CRCM5484 , the N-acetylated pyrido moiety is critical for binding affinity. By analogy, substituents on the tetrahydrocyclohepta[c]pyrazol-4-one core (e.g., methyl groups) may influence conformational flexibility or hydrophobic interactions in target binding pockets .

Biological Activity

1-Methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one (CAS No. 115309-88-1) is a cyclic compound with a molecular formula of C9H12N2O and a molecular weight of approximately 164.20 g/mol. This compound has garnered attention in various fields of biological research due to its potential pharmacological properties.

  • Molecular Formula : C9H12N2O
  • Molecular Weight : 164.20438 g/mol
  • CAS Number : 115309-88-1
  • Structure : The compound features a pyrazolone ring structure which is significant for its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential as an anti-inflammatory and neuroprotective agent.

  • Neuroprotection : Research has indicated that this compound may exert neuroprotective effects through modulation of signaling pathways involved in neuronal survival and apoptosis. It has been shown to influence the activity of potassium channels which are critical in maintaining neuronal excitability and health .
  • Anti-inflammatory Properties : The compound has been associated with the inhibition of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
  • Antiproliferative Activity : Preliminary studies indicate that this compound exhibits antiproliferative effects against various cancer cell lines, highlighting its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
NeuroprotectionModulates potassium channels; protects neurons
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntiproliferativeExhibits activity against cancer cell lines

Case Study: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of several pyrazole derivatives, including this compound. The findings demonstrated that this compound significantly reduced neuronal cell death induced by oxidative stress in vitro. The mechanism was attributed to the upregulation of antioxidant enzymes and downregulation of apoptosis-related proteins .

Case Study: Anticancer Activity

Another investigation focused on the antiproliferative effects of this compound on human tumor cell lines. The results showed that it inhibited cell growth with IC50 values ranging from nanomolar to micromolar concentrations across different cancer types. This suggests a promising avenue for further development as an anticancer therapeutic agent .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that this compound exhibits moderate toxicity at high concentrations; therefore, dose optimization is essential for therapeutic applications .

Q & A

(Basic) What synthetic methodologies are commonly employed for preparing 1-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one?

Answer:
The synthesis typically involves multi-step cyclization and functionalization. Key steps include:

  • Cyclocondensation : Reacting hydrazine derivatives with cyclic ketones to form the pyrazole core.
  • Methylation : Introducing the methyl group at the N1 position using methyl iodide or dimethyl sulfate under basic conditions.
  • Ring expansion : Utilizing catalytic methods (e.g., Pd/C) or acid-mediated cyclization to achieve the tetrahydrocyclohepta ring system .
    Critical parameters include solvent choice (e.g., ethanol or DMF), temperature control (80–120°C), and purification via column chromatography. Yields typically range from 50–70%, with impurities managed by recrystallization .

(Advanced) How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key steps include:

  • Data collection : Using a Rigaku Saturn diffractometer (Cu-Kα radiation, λ = 1.54178 Å) and multi-scan absorption correction .
  • Refinement : Employing SHELXL for least-squares refinement against F2F^2, with parameters like RR-factor (<0.07) and SS-value (~1.1) ensuring accuracy .
    Example crystal data for analogous compounds:
ParameterValue
Space groupP21/aP2_1/a
Unit cell (Å, °)a=13.694,b=6.888,c=16.929,β=112.4a=13.694, b=6.888, c=16.929, \beta=112.4
ZZ4
Resolution (Å)0.75–1.5

This method resolves bond-length discrepancies (e.g., C–N vs. C–O bonds) and confirms ring puckering in the tetrahydrocyclohepta system .

(Basic) Which spectroscopic techniques are essential for characterizing this compound?

Answer:

  • FTIR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N–H bend at ~1550 cm⁻¹) .
  • 1H^1H NMR : Confirms methyl group integration (δ 2.8–3.2 ppm, singlet) and cycloheptane proton splitting patterns (δ 1.5–2.5 ppm, multiplet) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/zm/z 233.1294 for C11H16N2OC_{11}H_{16}N_2O) with <3 ppm error .

(Advanced) How can computational modeling predict the bioactivity of this compound?

Answer:

  • Molecular docking : Uses AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., acetylcholinesterase for neuroactive derivatives). Parameters include grid box size (20–25 ų) and Lamarckian genetic algorithms .
  • QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on C5) with bioactivity. For example, methyl groups enhance lipophilicity (logP ~2.5), improving blood-brain barrier penetration .

(Advanced) How do substituents influence the electronic properties of the pyrazole ring?

Answer:

  • Electron-withdrawing groups (EWGs) : Nitro or carbonyl groups at C3/C5 reduce electron density, stabilizing the pyrazole ring and altering reactivity in electrophilic substitutions .
  • Electron-donating groups (EDGs) : Methyl or methoxy groups increase basicity (pKa ~6.5 vs. ~4.8 for unsubstituted pyrazoles), affecting catalytic activity in cycloadditions .
    Experimental validation via cyclic voltammetry shows oxidation potentials shift by 0.2–0.5 V with EDGs/EWGs .

(Basic) What are common challenges in purifying this compound, and how are they addressed?

Answer:

  • Challenge 1 : Co-elution of byproducts (e.g., dehydrogenated intermediates). Solution : Gradient HPLC (C18 column, 60% MeCN/H₂O) .
  • Challenge 2 : Hygroscopicity. Solution : Lyophilization followed by storage under argon .

(Advanced) How is the compound’s stability assessed under varying conditions?

Answer:

  • Thermal stability : TGA/DSC analysis (decomposition onset ~220°C) .
  • Photostability : UV-Vis monitoring (λmax 270 nm) under accelerated light exposure (ICH Q1B guidelines) .
  • Solution stability : pH-dependent degradation studies (t½ >24 hrs at pH 7.4, <6 hrs at pH 1.2) .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one
Reactant of Route 2
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1-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one

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